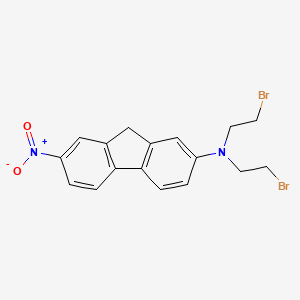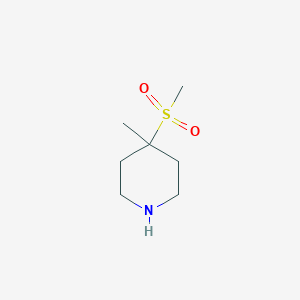
1-(4-Tert-butylphenoxy)propan-2-yl butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Tert-butylphenoxy)propan-2-yl butanoate is an organic compound with the molecular formula C17H26O3. It is known for its unique structural features, which include a tert-butyl group attached to a phenoxy ring and a butanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butylphenoxy)propan-2-yl butanoate typically involves the esterification of 1-(4-tert-butylphenoxy)propan-2-ol with butanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Tert-butylphenoxy)propan-2-yl butanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-(4-tert-butylphenoxy)propan-2-ol and butanoic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide or hydrochloric acid in aqueous medium.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 1-(4-tert-butylphenoxy)propan-2-ol and butanoic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Halogenated derivatives of the phenoxy ring.
Aplicaciones Científicas De Investigación
1-(4-Tert-butylphenoxy)propan-2-yl butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Tert-butylphenoxy)propan-2-yl butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenoxy ring may interact with hydrophobic pockets in proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Tert-butylphenoxy)propan-2-yl acetate
- 1-(4-Tert-butylphenoxy)propan-2-yl propanoate
- 1-(4-Tert-butylphenoxy)propan-2-yl hexanoate
Uniqueness
1-(4-Tert-butylphenoxy)propan-2-yl butanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and resistance to oxidation compared to similar compounds .
Propiedades
Número CAS |
5437-03-6 |
|---|---|
Fórmula molecular |
C17H26O3 |
Peso molecular |
278.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenoxy)propan-2-yl butanoate |
InChI |
InChI=1S/C17H26O3/c1-6-7-16(18)20-13(2)12-19-15-10-8-14(9-11-15)17(3,4)5/h8-11,13H,6-7,12H2,1-5H3 |
Clave InChI |
AQVGUTSWELPYGA-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)OC(C)COC1=CC=C(C=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine, 7-beta-D-ribofuranosyl-](/img/structure/B13997462.png)
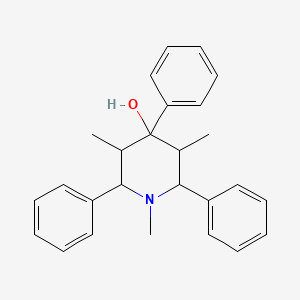

![Methyl 2-[acetyl(2-methoxy-2-oxoethyl)amino]benzoate](/img/structure/B13997486.png)
![Methyl 4,4,4-trifluoro-3-hydroxy-2-[(e)-phenyldiazenyl]butanoate](/img/structure/B13997488.png)
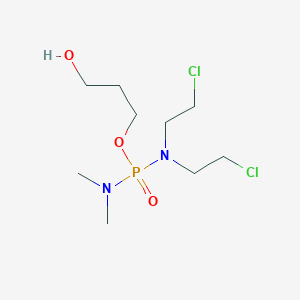
![Benzyl N-[1-[(1-carbamoyl-2-methyl-propyl)carbamoyl]ethyl]carbamate](/img/structure/B13997496.png)
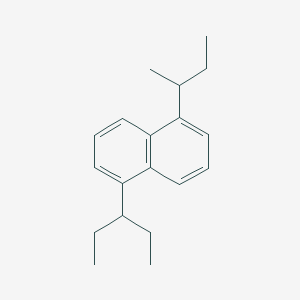
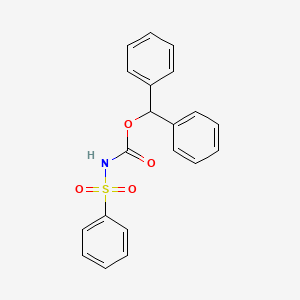
![3-[2-(7-Bromoquinolin-2-yl)ethenyl]benzaldehyde](/img/structure/B13997509.png)

